(E)-2-氰基乙基 3-氨基丁-2-烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

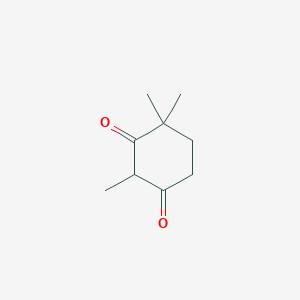

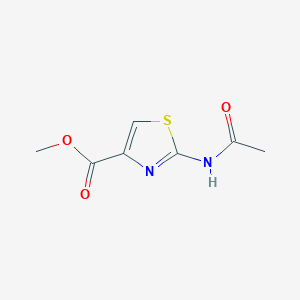

The compound "(E)-2-Cyanoethyl 3-Aminobut-2-enoate" is a multifunctional molecule that serves as a versatile synthon for the preparation of various polyfunctional heterocyclic systems. It is closely related to compounds such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, which have been utilized to synthesize a range of heterocycles including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles .

Synthesis Analysis

The synthesis of related compounds involves the preparation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. This process demonstrates the potential for creating (E)-2-Cyanoethyl 3-Aminobut-2-enoate through similar synthetic routes, highlighting the importance of stereochemistry in the synthesis of such compounds . Additionally, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides insights into the preparation of cyanoethyl aminobutenoates by reacting lithium salts of ethyl cyanoacetate with appropriate reagents .

Molecular Structure Analysis

The molecular structure of related cyanoethyl aminobutenoates has been characterized using various spectroscopic techniques, including IR, UV, and NMR. For instance, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was elucidated, revealing the existence of the compound in the solid state as the enamine tautomer with specific bond distances for C=C and C–N . Theoretical studies, such as those performed on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, complement experimental findings by providing calculated vibrational frequencies and geometric parameters .

Chemical Reactions Analysis

The reactivity of cyanoethyl aminobutenoates is highlighted by their participation in various chemical reactions. For example, ethyl 3-aminobut-2-enoates have been shown to undergo highly regio- and stereoselective addition to 2-substituted 3-nitro-2H-chromenes, leading to the formation of trisubstituted chromanes with defined stereochemistry . Furthermore, the asymmetric [4+1] annulation of Morita-Baylis-Hillman carbonates with dicyano-2-methylenebut-3-enoates demonstrates the potential for constructing complex molecules with stereogenic centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoethyl aminobutenoates are influenced by their molecular structure and the nature of their substituents. The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, for instance, is governed by non-conventional interactions such as Nπ and Oπ interactions, as well as hydrogen bonding, which affect the compound's solid-state properties . Theoretical and experimental studies provide a comprehensive understanding of these properties, as seen in the spectroscopic and theoretical analysis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate .

科学研究应用

晶体堆积相互作用

(E)-2-氰基乙基 3-氨基丁-2-烯酸酯及其衍生物在晶体堆积中表现出独特的相互作用。张等人(2011 年)描述了(Z)-2-氰基-3-[(4-烷氧基苯基)氨基]丙-2-烯酸乙酯中罕见的 N⋯π 和 O⋯π 相互作用,这对于它们的晶体结构形成至关重要 (张、吴和张,2011)。

化学反应中的立体化学

3-氨基丁-2-烯酸乙酯显示出高度区域和立体选择性加成反应。Korotaev 等人 (2013) 通过它们与 2-取代的 3-硝基-2H-色烯的反应证明了这一点,并通过 X 射线衍射分析建立了产物的立体化学 (Korotaev 等人,2013)。

多功能杂环体系的合成

(E)-2-氰基乙基 3-氨基丁-2-烯酸酯的变体,甲基(E)-2-(乙酰氨基)-3-氰基丙-2-烯酸酯,已被用作制备各种多取代杂环体系的通用合成子。Pizzioli 等人 (1998) 探索了其在合成吡咯、嘧啶、哒嗪、吡唑、异恶唑和其他化合物中的用途 (Pizzioli、Ornik、Svete 和 Stanovnik,1998)。

安全和危害

The specific safety and hazards information for “(E)-2-Cyanoethyl 3-AMinobut-2-enoate” is not readily available in the search results. However, safety information for related compounds can be found in databases like PubChem6. For detailed safety and hazards information, it is recommended to refer to safety data sheets and other relevant documents6.

未来方向

The future directions for the research and application of “(E)-2-Cyanoethyl 3-AMinobut-2-enoate” are not directly available in the search results. However, the ongoing research and development in the field of organic chemistry suggest that new synthesis methods, applications, and studies on the properties of such compounds will continue to emerge. For detailed information on future directions, it is recommended to refer to recent publications and reviews in the field.

属性

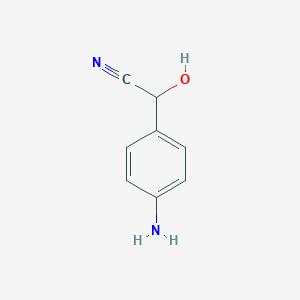

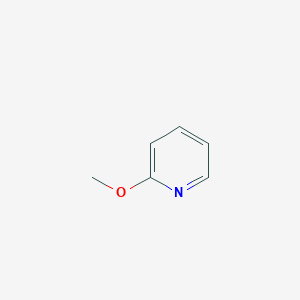

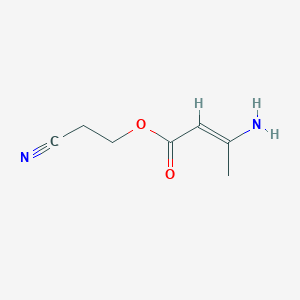

IUPAC Name |

2-cyanoethyl (E)-3-aminobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKRICXKOUIGOK-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCCC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OCCC#N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Cyanoethyl 3-AMinobut-2-enoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。